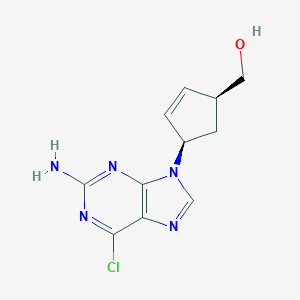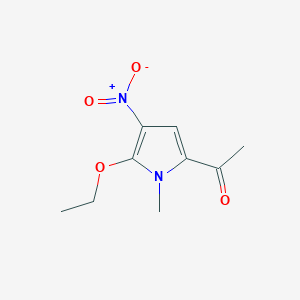![molecular formula C12H14ClNO B168806 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-48-9](/img/structure/B168806.png)
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
Overview
Description
5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound with the molecular formula C12H14ClNO . It contains a total of 31 bonds, including 17 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of 5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] includes a spiro[isobenzofuran-1,4’-piperidine] core with a chlorine atom attached to the 5-position . The molecule contains a total of 31 bonds, including 17 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is a solid at room temperature . It has a molecular weight of 260.16 .Scientific Research Applications
1. Potential Imaging Agent for σ1 Receptors
- A study by Chen et al. (2010) reported the synthesis and evaluation of 1′-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4′-piperidine] ([125I]Spiro-I) as a potential SPECT tracer for imaging σ1 receptors. This compound demonstrated specific binding to σ1 receptors in vivo, suggesting its potential as an imaging agent in medical diagnostics (Chen et al., 2010).
2. Development of Histamine H3 Receptor Inverse Agonists
- Research by Jitsuoka et al. (2008) involved the discovery of spiro-isobenzofuranones as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. This research highlights the therapeutic potential of these compounds in treating neurological disorders (Jitsuoka et al., 2008).
3. Sigma Receptor Ligands Research
- A study by Maier and Wünsch (2002) synthesized and evaluated several spiro compounds for their binding properties for sigma receptors. These compounds, particularly those with a cyano group, showed high sigma receptor affinity and selectivity, indicating their potential in sigma receptor-related pharmacological applications (Maier & Wünsch, 2002).
4. Synthesis of Functionalized Spiro-isobenzofurans
- Liu et al. (2013) developed a method for synthesizing (1S,3′R,4′S,5′S,6′R)-5-chloro-6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-spiro[isobenzofuran-1(3H), 2′-[2H]pyran]-3′,4′,5′-triol. This research contributes to the methodology for preparing complex organic compounds with potential applications in various fields (Liu et al., 2013).
5. Development of Synthetic Bacteriochlorins
- Reddy et al. (2013) reported on synthetic bacteriochlorins with integral spiro-piperidine motifs. These compounds have potential applications in near-infrared absorbers, useful in various scientific and medical applications (Reddy et al., 2013).
6. Spiro-piperidine-based Antimycobacterial Agents
- Kumar et al. (2008) described the synthesis of spiro-piperidin-4-ones showing significant activity against Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new treatments for tuberculosis (Kumar et al., 2008).
Safety And Hazards
The safety information for 5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] indicates that it should be stored in a dry place at 2-8°C . The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
6-chlorospiro[1H-2-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKZVXUSZUGBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595507 | |
| Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | |
CAS RN |
180160-48-9 | |
| Record name | 5-Chlorospiro[isobenzofuran-1(3H),4′-piperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180160-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)




![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)




